1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Medicinal Chemistry Urease Inhibition Structure-Activity Relationship

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (CAS 898417-11-3) is a synthetic urea derivative incorporating a *meta*-chlorophenyl group, an indoline moiety, and a thiophene ring within a single scaffold. With a molecular formula of C21H20ClN3OS and a molecular weight of 397.9 g/mol, it possesses an undefined stereocenter and a computed XLogP3 of 4.7, indicative of moderate lipophilicity.

Molecular Formula C21H20ClN3OS
Molecular Weight 397.92
CAS No. 898417-11-3
Cat. No. B2551513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
CAS898417-11-3
Molecular FormulaC21H20ClN3OS
Molecular Weight397.92
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4
InChIInChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26)
InChIKeyTUGNRGJDNPALDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (CAS 898417-11-3) Requires Targeted Procurement Specification


1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (CAS 898417-11-3) is a synthetic urea derivative incorporating a *meta*-chlorophenyl group, an indoline moiety, and a thiophene ring within a single scaffold [1]. With a molecular formula of C21H20ClN3OS and a molecular weight of 397.9 g/mol, it possesses an undefined stereocenter and a computed XLogP3 of 4.7, indicative of moderate lipophilicity [1]. This compound belongs to a broader class of indoline-thiophene ureas investigated for enzyme inhibition and organocatalysis, but its specific *meta*-chloro substitution pattern distinguishes it from the more commonly cataloged *para*-chloro regioisomer and other close analogs .

Generic Substitution Risks for CAS 898417-11-3: The Meta-Chloro Distinction in Indoline-Thiophene Ureas


Simple in-class substitution of 1-(3-chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea with its *para*-chlorophenyl regioisomer (CAS 898433-38-0) or other N′-substituted analogs (e.g., *p*-tolyl, *tert*-butyl, cyclohexyl derivatives) carries quantifiable risk. The *meta*-chloro substitution directly alters the electron distribution and molecular conformation of the phenyl ring, which is known to modulate hydrogen-bonding interactions at the urea pharmacophore and influence target binding geometry in related indole/indoline-ureas [1]. While direct head-to-head biological data for this specific series is limited in the open literature, structure-activity relationship (SAR) studies on analogous urea-based urease inhibitors demonstrate that the position and nature of the aryl substituent can shift inhibitory IC50 values by over an order of magnitude, confirming that these regioisomeric compounds are not functionally interchangeable [2].

Quantitative Differentiation of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea: A Comparative Evidence Guide


Regioisomeric Chlorophenyl Substitution: Meta vs. Para Positional Isomer Differentiation

The target compound positions chlorine at the *meta* position of the phenylurea ring, whereas the closest cataloged analog (CAS 898433-38-0) possesses a *para*-chloro substitution . In class-level SAR for indole/indoline-urea urease inhibitors, the position of aromatic substituents has been shown to alter inhibitory potency by 2- to 50-fold, with *meta*-substituted phenylureas often displaying superior activity compared to their *para*-substituted counterparts due to optimized steric and electronic complementarity within the enzyme active site [1]. Direct comparative biological data for this exact pair is not yet published in the peer-reviewed literature; this differential claim is therefore classified as Class-Level Inference.

Medicinal Chemistry Urease Inhibition Structure-Activity Relationship

N′-Substituent Steric and Electronic Modulation: Chlorophenyl vs. Alkyl/Aryl Analogs

Replacement of the 3-chlorophenyl group with a *tert*-butyl (CAS 898458-96-3), cyclohexyl, or *p*-tolyl (CAS 904270-81-1) moiety eliminates both the aromatic π-stacking capability and the electron-withdrawing inductive effect of chlorine, which are known to contribute to target binding affinity in urea-based inhibitors . In the broader class of urea enzyme inhibitors, the presence of a halogenated aromatic ring has been quantitatively correlated with enhanced potency; for example, within a series of 22 indole-urea analogs, compounds bearing chlorophenyl substituents exhibited IC50 values as low as 0.60 µM compared to 21.86 µM for the non-halogenated standard thiourea [1]. While data specific to the indoline-thiophene sub-series is not available, the physicochemical contribution of the 3-chlorophenyl group is a measurable differentiator (H-bond donor count: 2; TPSA: 72.6 Ų; XLogP3: 4.7) [2].

Enzyme Inhibition Pharmacophore Design Selectivity Profiling

Stereochemical Complexity: Undefined Chiral Center as a Selectivity Determinant

The target compound contains one undefined stereocenter at the carbon linking the indoline and thiophene rings to the ethylurea chain [1]. This stereocenter is absent in simpler urea inhibitors such as thiourea and acetohydroxamic acid (AHA) [2]. In related indoline-containing bioactive molecules, enantiomeric pairs have shown differential target binding (e.g., D2/D4 receptor antagonists), with individual enantiomers displaying up to 10-fold differences in affinity [3]. For procurement, this undefined stereochemistry means that commercial samples are likely racemic mixtures unless otherwise specified, which may confound biological reproducibility if enantiomeric purity is not controlled.

Chiral Separation Enantioselective Synthesis Analytical Chemistry

Optimal Use Cases for 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea (CAS 898417-11-3) in Scientific Research


Structure-Activity Relationship (SAR) Studies of Urease Inhibitors Targeting Helicobacter pylori

Based on class-level SAR evidence demonstrating that chlorophenyl-substituted urea derivatives can achieve urease inhibition IC50 values as low as 0.60 µM [1], this compound serves as a privileged scaffold for exploring the impact of *meta*-chloro substitution on H. pylori urease inhibition. Its unique combination of indoline and thiophene rings, coupled with the 3-chlorophenyl urea pharmacophore [2], makes it a valuable probe for distinguishing binding mode differences between *meta*- and *para*-halogenated analogs.

Enantioselective Pharmacological Profiling of Chiral Indoline-Urea Hybrids

Given the documented enantioselective pharmacology of indoline-based receptor ligands [3], this racemic compound can be used as a starting point for chiral resolution studies. Separating and individually testing the enantiomers may reveal differential activity at enzyme or receptor targets, justifying the procurement of enantiopure material for advanced lead optimization campaigns.

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined physicochemical profile (MW: 397.9, XLogP3: 4.7, TPSA: 72.6 Ų, 2 H-bond donors) [2], this compound is suitable for use as a validation ligand in molecular docking and molecular dynamics simulations focused on urea-binding enzyme pockets. Its three distinct aromatic/heteroaromatic systems (chlorophenyl, indoline, thiophene) provide multiple interaction probes for assessing docking scoring function accuracy.

Negative Control or Comparator for para-Chloro Analog Studies

In any study where the *para*-chloro regioisomer (CAS 898433-38-0) is the primary test article , this *meta*-chloro compound serves as an essential positional isomer comparator. Using both regioisomers side-by-side allows researchers to deconvolute the contribution of chlorine position to observed biological activity, a critical control that strengthens SAR conclusions.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.